molecular formula C18H21N5O2 B2508614 9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714949-70-9

9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2508614
CAS RN: 714949-70-9
M. Wt: 339.399
InChI Key: VOUGOJOGDHGGMU-UHFFFAOYSA-N
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Description

“9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .

Scientific Research Applications

Tautomerism and Molecular Interactions

Purine and pyrimidine bases, due to their ability to exist in different tautomeric forms, are of considerable interest in understanding the effects of molecular interactions on tautomeric equilibria. The research on nucleic acid bases, including purines and pyrimidines, explores their tautomeric stability in various environments, which has profound implications for molecular biology, including DNA replication and mutations (Person et al., 1989).

Purine-utilizing Enzyme Inhibitors

Heterocyclic compounds, including those related to the query compound, play a crucial role as purine-utilizing enzyme inhibitors (PUEIs). These inhibitors are vital in managing diseases such as malaria, cancer, and autoimmune disorders. The design and development of these compounds are based on their structural mimicry of natural purines and pyrimidines, highlighting their potential in therapeutic applications (Chauhan & Kumar, 2015).

Non-proliferative Role in Cancer

Pyrimidine metabolism plays a significant role beyond cell proliferation, affecting cancer cell differentiation and the state driven by epithelial-to-mesenchymal transition (EMT). Understanding pyrimidine metabolism's non-proliferative roles offers insights into new therapeutic targets and the development of antimetabolites for cancer treatment (Siddiqui & Ceppi, 2020).

Therapeutic Applications of P2 Receptor Antagonists

P2 receptor antagonists, targeting extracellular purines and pyrimidines, are explored for their therapeutic potential in treating disorders like pain, cancer, and inflammation. Despite challenges in clinical therapy, advancements in specific antagonist molecules for P2 receptors indicate promising developments in purinergic therapy (Ferreira et al., 2019).

Synthesis and Applications in Optoelectronic Materials

Quinazolines and pyrimidines are investigated for their applications in optoelectronic materials due to their luminescent properties. These compounds, including pyrimidine derivatives, are crucial for developing materials for electronic devices, highlighting the intersection between organic chemistry and material science (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Pyrimidine derivatives have been known to exhibit a range of pharmacological effects , but the specific mechanism of action for this compound is not available without further study.

Future Directions

Pyrimidine derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on studying this specific compound to determine its properties, potential uses, and safety profile.

properties

IUPAC Name

9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-10-8-22(13-6-5-11(2)12(3)7-13)17-19-15-14(23(17)9-10)16(24)20-18(25)21(15)4/h5-7,10H,8-9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGOJOGDHGGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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